7-Hydroxy-N-methylnaphthalene-1-sulphonamide
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Overview
Description
7-Hydroxy-N-methylnaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C11H11NO3S. It is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which also contains a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-N-methylnaphthalene-1-sulfonamide typically involves the reaction of 7-hydroxy-1-naphthalenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-methyl-1-naphthylamine.
Substitution: Formation of alkyl or acyl derivatives of the hydroxyl group.
Scientific Research Applications
7-Hydroxy-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-methylnaphthalene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial activity .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness: 7-Hydroxy-N-methylnaphthalene-1-sulfonamide is unique due to the presence of both a hydroxyl group and a naphthalene ring, which can enhance its binding affinity to biological targets and improve its solubility in various solvents. This structural uniqueness can lead to distinct pharmacological properties compared to other sulfonamides .
Properties
CAS No. |
71720-47-3 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
7-hydroxy-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3 |
InChI Key |
CIHWKPVSQYHCOX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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